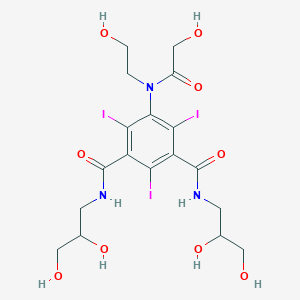
Ioversol
Übersicht
Beschreibung
Ioversol is an iodinated contrast agent used in X-ray imaging, computed tomography (CT), and magnetic resonance imaging (MRI). It is a non-ionic, low osmolar, and hydrophilic radiographic contrast agent. It is an organic iodinated compound that is composed of a hydrophilic backbone, which consists of a polyoxyethylene chain, and a hydrophobic iodinated moiety. It is used to enhance the visibility of internal organs, vessels, and tissues in diagnostic imaging. This compound is a safe and effective contrast agent, with a low incidence of adverse reactions and a high level of patient comfort.
Wissenschaftliche Forschungsanwendungen
Intraarterielle Verabreichung
Ioversol wird häufig bei intraarteriellen (IA) Verfahren eingesetzt, um die Sichtbarkeit von Gefäßstrukturen zu verbessern. Eine systematische Überprüfung hat gezeigt, dass die Inzidenz von unerwünschten Arzneimittelwirkungen (ADRs), einschließlich Überempfindlichkeitsreaktionen (HSRs) und postkontrastem akutem Nierenversagen (PC-AKI), nach IA-Verabreichung von this compound mit anderen jodhaltigen Kontrastmitteln (ICM) vergleichbar ist . Die Notwendigkeit einer Dialyse nach IA-Verabreichung ist selten, was auf ein günstiges Sicherheitsprofil von this compound bei diesen Verfahren hindeutet.
Neurotoxizitätsforschung
Die Forschung hat die Auswirkungen von this compound auf Neuroinflammation und oxidativen Stress im Gehirn untersucht. In einer Studie mit Ratten induzierte this compound eine proinflammatorische Aktivierung der Mikroglia und oxidativen Stress, die zur Pathogenese der kontrastinduzierten Enzephalopathie (CIE) beitragen könnten . Dies deutet darauf hin, dass this compound zwar für die Bildgebung wirksam ist, aber auch ein wertvolles Werkzeug für die Untersuchung neuroinflammatorischer Reaktionen darstellt.
Kontrastinduzierte Enzephalopathie (CIE)
This compound wurde mit CIE in Verbindung gebracht, einer seltenen, aber potenziell schwerwiegenden Komplikation nach Angiographie. Studien haben die Rolle von this compound bei der Auslösung neuroinflammatorischer Prozesse untersucht, die zu CIE führen können, und liefern Einblicke in die Pathogenese dieser Erkrankung und heben die Bedeutung der Überwachung der neurologischen Funktionen nach dem Eingriff hervor .
Überwachung des akuten Nierenversagens (AKI)
Die Inzidenz von PC-AKI nach this compound-Verabreichung ist ein kritischer Bereich der Forschung, insbesondere bei Populationen mit Vorerkrankungen wie Diabetes oder chronischer Nierenerkrankung (CKD). Studien haben unterschiedliche Raten von PC-AKI gemeldet, was die Heterogenität der Studienpopulationen widerspiegelt, aber insgesamt liegt die Inzidenz im Einklang mit anderen ICM . Diese Forschung hilft, das renale Sicherheitsprofil von this compound zu verstehen und die klinische Entscheidungsfindung zu unterstützen.
Pädiatrische Bildgebung
Pädiatrische Daten zur Anwendung von this compound sind begrenzt, aber eine Studie berichtete über eine Inzidenz von PC-AKI von 12 % und eine Inzidenz von ADRs von 0,09 % bei Kindern nach Koronarangiographie . Dies unterstreicht die Notwendigkeit weiterer gut konzipierter Studien, um die Sicherheit und Wirksamkeit von this compound in pädiatrischen Populationen zu beurteilen.
pH-Mapping in der Krebsforschung
This compound wurde in der chemischen Austausch-Sättigungsübertragungs-Magnetresonanztomographie (CEST-MRT) zur Messung des extrazellulären pH-Werts (pHe) in Krebsmodellen eingesetzt. Diese Anwendung ist für die Krebsforschung von Bedeutung, da sie eine nicht-invasive Methode zur Detektion des sauren Milieus bietet, das häufig in Tumoren vorhanden ist und ein Kennzeichen des Krebsstoffwechsels ist .
Wirkmechanismus
Target of Action
Ioversol is a non-ionic compound with a tri-iodinated benzene ring used as a contrast dye in diagnostic procedures . The primary targets of this compound are the vessels and anatomical structures in the path of the flow of the contrast medium . The iodine atoms in this compound absorb X-rays more efficiently than surrounding tissues, creating a clear contrast between different structures and fluids within the body .
Mode of Action
Biochemical Pathways
It has been observed that this compound can induce proinflammatory activation and oxidative stress in the brain via microglia activation . This suggests that this compound might indirectly influence inflammatory and oxidative stress pathways.
Pharmacokinetics
This compound is a highly soluble non-ionic iodinated contrast agent . After administration, it is cleared from the body primarily through renal excretion . In patients with a disrupted blood-brain barrier, this compound accumulates in the interstitial space of the disrupted region .
Result of Action
The primary result of this compound’s action is the enhancement of radiographic images. It allows for the visualization of internal structures until significant hemodilution occurs . This compound administration can decrease cell viability of primarily cultured microglia and induce significant proinflammatory activation . Furthermore, this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the physicochemical properties (viscosity, osmolality) of modern iodinated contrast agents like this compound can vary based on their chemical structures (such as monomeric or dimeric), iodine contents, and their ionic or non-ionic characteristics . These properties can affect the pharmacokinetics, tolerability, and side effects of the agent .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
The physicochemical properties of Ioversol, such as viscosity and osmolality, can vary based on its chemical structures (such as monomeric or dimeric), iodine contents, and its ionic or non-ionic characteristics . This compound’s properties determine its pharmacokinetics, tolerability, and side effects .
Cellular Effects
This compound has been observed to induce microglia proinflammatory activation and oxidative stress in rats . It decreases cell viability of primarily cultured microglia and induces significant proinflammatory activation . Furthermore, this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .
Molecular Mechanism
The molecular mechanism of this compound involves direct and indirect induction of neuroinflammation and oxidative stress in the brain via microglia activation . This might contribute to the pathogenesis of contrast-induced encephalopathy (CIE) .
Temporal Effects in Laboratory Settings
MicroCT scanning indicated that the injected this compound was cleared from the rat’s brain within 25 minutes . Proinflammatory activated and significantly increased microglia were found in the rat occipital cortex at 1 day, and the number of blood vessel-associated microglia was still significantly higher at 3-day post-injection .
Dosage Effects in Animal Models
It is known that this compound administration can lead to significant proinflammatory activation and decreased cell viability of primarily cultured microglia .
Metabolic Pathways
It is known that most iodinated contrast agents, including this compound, are not possible to enter into an intact blood-brain barrier .
Transport and Distribution
It is known that this compound is cleared from the rat’s brain within 25 minutes after injection .
Subcellular Localization
It is known that this compound remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .
Eigenschaften
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDBBAQNWSUWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045521 | |
| Record name | Ioversol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
807.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water soluble | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Ioversol is a highly soluble non-ionic ionidated contrast agent. Intravascular injection of ioversol opacifies those vessels in the path of the flow of the contrast medium, allowing the radiographic visualization of the internal structures until significant hemodilution occurs. In imaging procedures, ioversol diffuses from the vascular to the extravascular space. In brains with an intact blood-brain barrier, this agent does not diffuse to the extravascular space. However, in patients with a disrupted blood-brain barrier, ioversol accumulates in the interstitial space of the disrupted region. As the product Optiray, ioversol enhances computed tomographic imaging through augmentation of radiographic efficiency with the degree of density enhancement directly related to the iodine content in an administered dose. | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
87771-40-2, 8771-40-2 | |
| Record name | Ioversol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ioversol [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ioversol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ioversol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOVERSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
180-182°C | |
| Record name | Ioversol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B29727.png)



![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)






